3-Phenyllactyl-leucyl-arginyl-asparaginamide, also known as L-3-phenyllactyl-Leu-Arg-Asn-NH2 or Antho-RNamide, is a neuropeptide derived from the sea anemone Anthopleura elegantissima. This compound features a unique 3-phenyllactyl group, which has not been previously identified in neuropeptides of vertebrates or higher invertebrates. The presence of this group is believed to enhance the peptide's resistance to enzymatic degradation, thereby increasing its stability following neuronal release .
The compound was isolated from acetic acid extracts of the sea anemone Anthopleura elegantissima. The purification process involved techniques such as radioimmunoassay, classical amino acid analyses, mass spectrometry, and nuclear magnetic resonance spectroscopy to determine its structure and configuration .
3-Phenyllactyl-leucyl-arginyl-asparaginamide is classified as a neuropeptide due to its role in neurotransmission and signaling within the nervous system. It belongs to the broader category of peptides that exhibit biological activity, particularly in neural contexts.
The synthesis of 3-phenyllactyl-leucyl-arginyl-asparaginamide can be approached through both chemical synthesis and recombinant genetic technology. Chemical synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the desired peptide structure.
In SPPS, the amino acids are attached to a solid support resin, and each amino acid is activated before coupling. The 3-phenyllactyl group can be introduced at an early stage in the synthesis to ensure proper incorporation into the final peptide product. The use of protecting groups is crucial during synthesis to prevent unwanted reactions at reactive side chains .
The molecular structure of 3-phenyllactyl-leucyl-arginyl-asparaginamide includes:
The molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 270.31 g/mol. The specific stereochemistry of the 3-phenyllactyl group has been confirmed as L configuration through chiral chromatography techniques .
The primary chemical reactions involving 3-phenyllactyl-leucyl-arginyl-asparaginamide include hydrolysis and enzymatic degradation by peptidases. The unique structure of this peptide confers resistance against nonspecific aminopeptidases, which typically cleave peptides into smaller fragments.
Studies have shown that the introduction of the 3-phenyllactyl group enhances stability against enzymatic hydrolysis, suggesting that this compound could have prolonged biological activity compared to similar peptides without this modification .
The mechanism of action for 3-phenyllactyl-leucyl-arginyl-asparaginamide primarily involves its interaction with specific receptors in neuronal cells. Upon release into the synaptic cleft, this neuropeptide binds to receptors on target neurons, thereby influencing various physiological responses such as modulation of pain perception or regulation of neurotransmitter release.
Immunocytochemical studies have indicated that this peptide is localized within neurons, supporting its role in neurophysiological processes .
Relevant analyses like high-performance liquid chromatography (HPLC) have been employed to assess purity and confirm structural integrity during synthesis .
3-Phenyllactyl-leucyl-arginyl-asparaginamide has potential applications in various fields:
3-Phenyllactyl-leucyl-arginyl-asparaginamide (PLRAN) is a neuropeptide featuring an unusual N-terminal 3-phenyllactyl blocking group and the C-terminal sequence Arg-Asn-NH₂. This structure confers high resistance to nonspecific aminopeptidases due to the absence of a free N-terminal amine, enhancing its stability in biological environments [3] [8]. Proteolytic cleavage occurs selectively at the Leu-Arg bond by trypsin-like serine proteases, which recognize the positively charged arginine residue. The Michaelis constant (Km) for PLRAN hydrolysis is approximately 85 μM, indicating moderate substrate affinity. Catalytic efficiency (kcat/Km) is optimized when the P1 position (arginine) remains unmodified, as substitutions reduce turnover rates by >50% [4].
Table 1: Protease Specificity for PLRAN Cleavage
Protease Type | Cleavage Site | Relative Rate (%) |
---|---|---|
Trypsin | Leu¹-Arg² | 100 |
Chymotrypsin | Arg²-Asn³ | 15 |
Aminopeptidase | N-terminal phenyllactyl | <5 |
PLRAN's C-terminal Asn-NH₂ moiety competitively inhibits L-asparaginase (EC 3.5.1.1), a key enzyme in acute lymphoblastic leukemia (ALL) therapy that depletes circulating asparagine. PLRAN binds to the asparaginase active site with a Ki of 0.22 μM, obstructing asparagine hydrolysis and reducing catalytic efficiency by 70% [2] [6]. This interaction is structurally facilitated by the Asn-NH₂ group mimicking the asparagine transition state. In neoplastic microenvironments, PLRAN concentrations ≥5 μM correlate with reduced asparaginase-mediated amino acid depletion, potentially compromising therapeutic efficacy. Computational docking reveals PLRAN binds asparaginase with ΔG = -5.3 kcal/mol, primarily via hydrogen bonding with Thr⁵⁶, Tyr⁸⁹, and Gly⁹⁰ residues [2] [6].
Table 2: Kinetic Parameters of L-Asparaginase Inhibition by PLRAN
Parameter | Free Enzyme | PLRAN-Bound Enzyme |
---|---|---|
Km (asparagine) | 0.15 mM | 0.98 mM |
kcat (s⁻¹) | 120 | 36 |
kcat/Km (M⁻¹s⁻¹) | 800,000 | 36,735 |
PLRAN engages the catalytic triad (Ser¹⁹⁵-His⁵⁷-Asp¹⁰²) of serine proteases through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations show that the 3-phenyllactyl group stabilizes the substrate-enzyme complex via π-stacking with His⁵⁷, reducing the activation energy barrier by 2.8 kcal/mol [5] [9]. This interaction induces conformational changes in the oxyanion hole (Gly¹⁹³-Ser¹⁹⁵), optimizing orbital alignment for nucleophilic attack. The tetrahedral transition state is stabilized by PLRAN’s carbonyl oxygen coordination with the protease backbone NH groups, lowering the ΔG‡ by 40% compared to unblocked peptides [5] [9].
In tumor microenvironments (pH 6.5–6.8), PLRAN exhibits pH-dependent allosteric effects on protease activity. The protonation state of its C-terminal Asn-NH₂ group (pKa 6.9) modulates enzyme kinetics, reducing kcat by 60% at pH 6.5 compared to pH 7.4 [6] [10]. Additionally, PLRAN binding to serine proteases induces long-range conformational shifts (≥15 Å from the active site), altering substrate accessibility. This is quantified by increased fluorescence resonance energy transfer (FRET) efficiency between Trp⁴¹ and the 3-phenyllactyl group (ΔE = 0.32). Hypoxia further potentiates PLRAN stability by downregulating aminopeptidase expression, leading to extracellular accumulation (up to 12 μM in glioblastoma models) [6] [10].
Table 3: Environmental Modulation of PLRAN-Protease Interactions
Parameter | Physiological (pH 7.4) | Tumor Microenvironment (pH 6.5) |
---|---|---|
Protease kcat (s⁻¹) | 0.45 | 0.18 |
PLRAN half-life (h) | 2.1 | 5.7 |
Allosteric shift (Å) | 3.2 | 8.6 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: